REACTION_SMILES
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[C:22]([Cl:23])([Cl:24])([Cl:25])[Cl:26].[F:1][C:2]([c:3]1[cH:4][c:5](-[c:13]2[cH:14][c:15]([CH2:18][OH:19])[n:16][o:17]2)[cH:6][c:7]([C:9]([F:10])([F:11])[F:12])[cH:8]1)([F:20])[F:21]>>[F:1][C:2]([c:3]1[cH:4][c:5](-[c:13]2[cH:14][c:15]([CH2:18][Cl:23])[n:16][o:17]2)[cH:6][c:7]([C:9]([F:10])([F:11])[F:12])[cH:8]1)([F:20])[F:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1cc(-c2cc(C(F)(F)F)cc(C(F)(F)F)c2)on1
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Name
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Type
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product
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Smiles
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FC(F)(F)c1cc(-c2cc(CCl)no2)cc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |